

4-Bromo-2-fluoro-5-methylbenzonitrile physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Bromo-2-fluoro-5-methylbenzonitrile
Cat. No.:	B1517404

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Bromo-2-fluoro-5-methylbenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

4-Bromo-2-fluoro-5-methylbenzonitrile, identified by its CAS Number 916792-13-7, is a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. [1][2] Its trifunctional nature—featuring a reactive bromine atom, a directing fluorine atom, and a versatile nitrile group—makes it a valuable intermediate for synthesizing complex molecular architectures. The strategic placement of these groups on the benzene ring allows for selective and diverse chemical transformations, such as cross-coupling reactions at the bromine site and nucleophilic substitution or modification of the nitrile moiety. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in laboratory synthesis, process development, and scale-up operations. This guide provides a comprehensive overview of its core physical characteristics, standardized protocols for their determination, and essential safety and handling information.

Section 1: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification strategies, and formulation processes. While

some experimental data for **4-Bromo-2-fluoro-5-methylbenzonitrile** is available, other properties are inferred from its chemical structure and data from analogous compounds.

Identification and Molecular Characteristics

- IUPAC Name: **4-Bromo-2-fluoro-5-methylbenzonitrile**
- Synonyms: Benzonitrile, 4-bromo-2-fluoro-5-methyl-; 2-Fluoro-4-bromo-5-methylbenzonitrile[3][4]
- CAS Number: 916792-13-7[1][2][5][6][7]
- Molecular Structure:

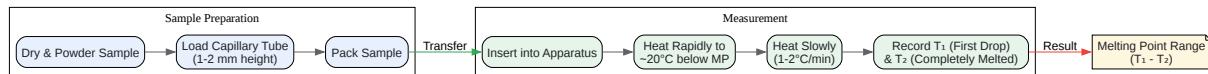
Figure 1. Chemical Structure of **4-Bromo-2-fluoro-5-methylbenzonitrile**

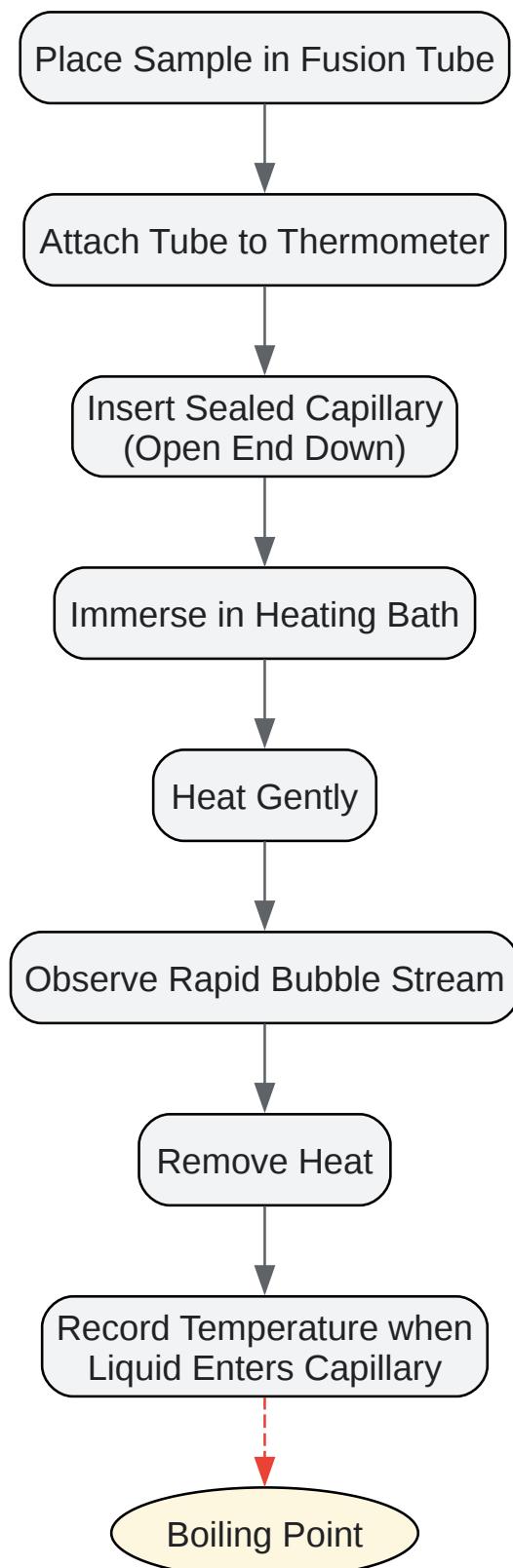
Summary of Physical Data

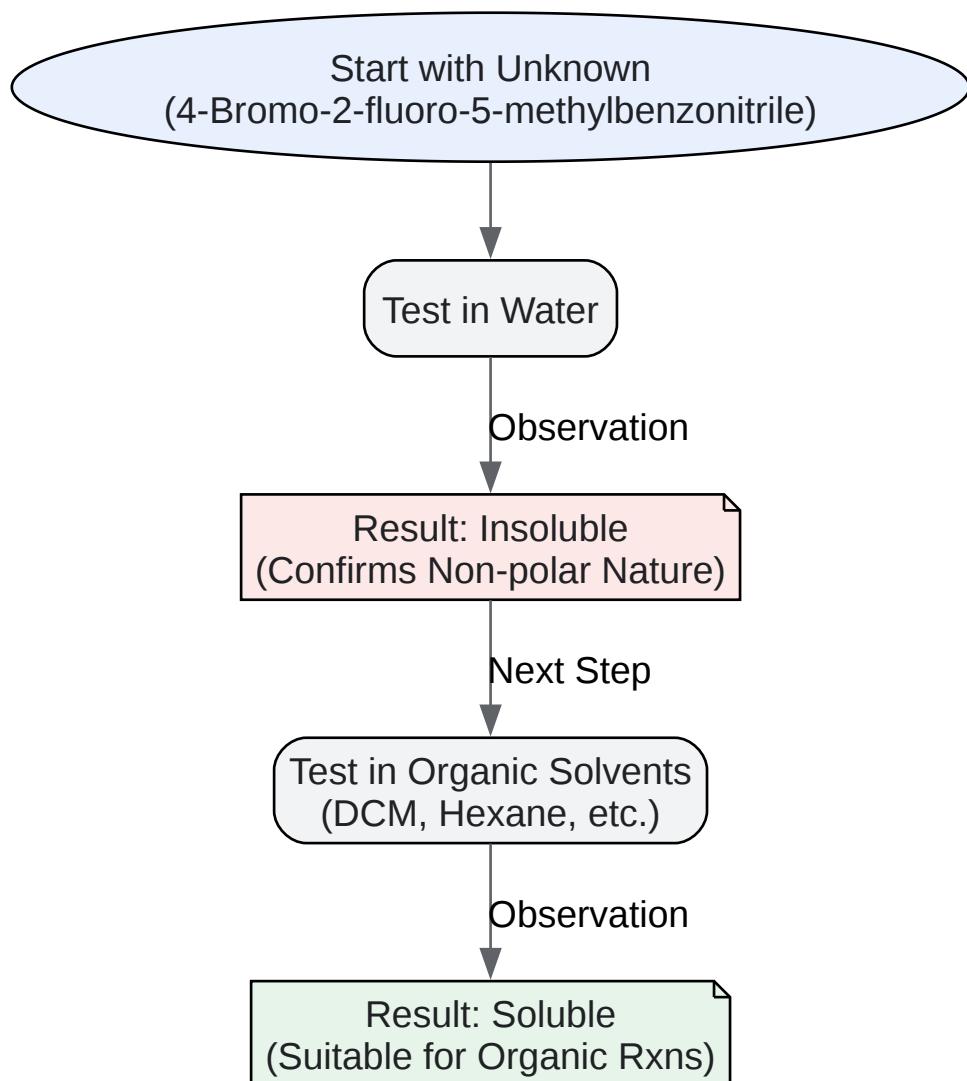
The quantitative physical data for **4-Bromo-2-fluoro-5-methylbenzonitrile** are summarized in the table below. This data is essential for handling, reaction setup, and purification.

Property	Value	Source / Comment
Molecular Formula	C ₈ H ₅ BrFN	[4][5]
Molecular Weight	214.03 g/mol	[4][5][7]
Physical Form	Solid	At 20°C[5]
Appearance	White to off-white crystalline solid	Inferred from typical appearance of pure organic solids
Melting Point	92-98°C	Experimental value[5][8]
Boiling Point	260.3 ± 35.0 °C	Predicted value at 760 Torr[3]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate)	Inferred from its non-polar aromatic structure and data for similar compounds
Purity	≥98% (by GC)	Commercially available purity[5][8]

Section 2: Experimental Protocols for Property Determination


For researchers who need to verify the properties of a synthesized batch or work with a new derivative, applying standardized determination methods is paramount. The following section details the protocols for measuring key physical properties.


Melting Point Determination


The melting point provides a quick and effective measure of a crystalline solid's purity.[9] A sharp melting range (0.5-1.0°C) typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Digital Apparatus

- Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[9]
- Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
- Rapid Determination (Optional): Perform a quick run by heating rapidly (e.g., 10-20°C/min) to find an approximate melting range. Allow the apparatus to cool significantly before the precise measurement.[10]
- Precise Determination: Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.[10] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Observation & Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting range is $T_1 - T_2$.[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 916792-13-7 | 4-bromo-2-fluoro-5-methyl-benzonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 2. 4-Bromo-2-Fluoro-5-Methylbenzonitrile,916792-13-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. 916792-13-7 | CAS DataBase [m.chemicalbook.com]
- 4. 4-Bromo-2-Fluoro-5-Methylbenzonitrile | CymitQuimica [cymitquimica.com]
- 5. 916792-13-7 4-Bromo-2-fluoro-5-methylbenzonitrile AKSci X4283 [aksci.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 916792-13-7 4-Bromo-2-fluoro-5-methyl benzonitrile 4-溴-2-氟-5-甲基苯甲腈 -Win-Win Chemical [win-winchemical.com]
- 8. aksci.com [aksci.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- To cite this document: BenchChem. [4-Bromo-2-fluoro-5-methylbenzonitrile physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517404#4-bromo-2-fluoro-5-methylbenzonitrile-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com